molecular formula C16H14N4O6S B11613899 2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxy-4-nitrophenol

2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxy-4-nitrophenol

Cat. No.: B11613899
M. Wt: 390.4 g/mol
InChI Key: QBIZQKOUFNJGFL-RQZCQDPDSA-N
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Description

2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, nitro, benzaldehyde, and benzisothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves multi-step organic reactions. The starting materials often include 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure may be optimized to enhance its efficacy and reduce toxicity for use in drug development.

Industry

In the industrial sector, this compound may find applications in the production of dyes, pigments, or other specialty chemicals. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    1-(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine: Another precursor used in the synthesis.

    Benzaldehyde derivatives: Compounds with similar structural motifs that may exhibit comparable chemical properties.

Uniqueness

The uniqueness of 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C16H14N4O6S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C16H14N4O6S/c1-19(16-12-5-3-4-6-14(12)27(24,25)18-16)17-9-10-7-11(20(22)23)8-13(26-2)15(10)21/h3-9,21H,1-2H3/b17-9+

InChI Key

QBIZQKOUFNJGFL-RQZCQDPDSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

Origin of Product

United States

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